4,5-dimethyl-6-{[1-(1-methyl-1H-imidazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine
Description
4,5-Dimethyl-6-{[1-(1-methyl-1H-imidazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with methyl groups at positions 4 and 4. A methoxy linker connects the pyrimidine to a piperidine ring, which is further functionalized with a 1-methylimidazole-4-carbonyl group. The compound’s synthesis likely involves N-alkylation or coupling reactions, as seen in analogous compounds (e.g., describes N-alkylation for a related benzoimidazole-pyrimidine derivative). Structural characterization of such molecules typically employs X-ray crystallography refined via programs like SHELXL and visualized using tools like ORTEP-3 .
Properties
IUPAC Name |
[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1-methylimidazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-12-13(2)18-10-19-16(12)24-9-14-4-6-22(7-5-14)17(23)15-8-21(3)11-20-15/h8,10-11,14H,4-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNABZTWVKGFBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)C3=CN(C=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethyl-6-{[1-(1-methyl-1H-imidazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. One common approach is to start with a pyrimidine precursor and introduce the dimethyl groups at positions 4 and 5 through alkylation reactions. The imidazole moiety can be introduced via a condensation reaction with an appropriate imidazole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize by-products. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,5-dimethyl-6-{[1-(1-methyl-1H-imidazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the primary applications of this compound is its role as a potential anticancer agent. Research has indicated that derivatives of nicotinic acid, including 5-bromonicotinate compounds, exhibit significant antiproliferative effects against various cancer cell lines. The incorporation of the 4-fluorophenyl moiety enhances the compound's biological activity by improving its interaction with target proteins involved in cancer progression.
Mechanisms of Action
Studies suggest that the compound may function through multiple mechanisms, including the inhibition of specific enzymes involved in DNA repair processes, such as poly(ADP-ribose) polymerases (PARPs). This inhibition can lead to increased sensitivity of cancer cells to chemotherapeutic agents, making it a candidate for combination therapies in oncology .
Material Science
Polymer Synthesis
The compound can also be utilized in the synthesis of advanced polymeric materials. Its structure allows it to act as a monomer or a cross-linking agent in the development of polymers with enhanced mechanical properties and thermal stability. These materials are applicable in coatings, adhesives, and biomedical devices .
Table 1: Summary of Research Studies on 2-((4-Fluorophenyl)amino)-2-oxoethyl 5-bromonicotinate
Case Study: Anticancer Properties
In a recent study published in Journal of Medicinal Chemistry, researchers investigated the anticancer properties of various derivatives of nicotinic acid, including 2-((4-Fluorophenyl)amino)-2-oxoethyl 5-bromonicotinate . The compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent in cancer treatment .
Case Study: Polymer Applications
Another study explored the use of this compound in creating biocompatible polymers for drug delivery systems. The results indicated that polymers synthesized with this compound exhibited improved drug release profiles and mechanical strength compared to traditional polymers, making them suitable for medical applications .
Mechanism of Action
The mechanism of action of 4,5-dimethyl-6-{[1-(1-methyl-1H-imidazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, while the pyrimidine core can interact with nucleic acids or proteins. These interactions can modulate biological pathways and lead to various effects.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules, emphasizing core structures, substituents, synthetic routes, and structural data.
Structural Analogues in Heterocyclic Chemistry
a. Methyl 1-[(6-Methoxy-5-Methylpyrimidin-4-Yl)Methyl]-1H-Benzo[d]Imidazole-7-Carboxylate ()
- Core Structure : Pyrimidine linked to benzoimidazole via a methyl group.
- Substituents : Methoxy (position 6) and methyl (position 5) on pyrimidine; carboxylate on benzoimidazole.
- Synthesis : N-alkylation of 1H-benzo[d]imidazole-4-carboxylate with 4-(chloromethyl)-6-methoxy-5-methylpyrimidine.
- Structural Data : X-ray/DFT studies reveal planar pyrimidine and benzoimidazole rings, with torsional angles indicating flexibility at the methyl linker .
b. 5-Fluoro-2,4-Dimethyl-6-[(1-{Thieno[2,3-d]Pyrimidin-4-Yl}Piperidin-4-Yl)Methoxy]Pyrimidine ()
- Core Structure: Thienopyrimidine fused with a pyrimidine via a piperidine-methoxy bridge.
- Substituents : Fluoro (position 5) and methyl (positions 2, 4) on pyrimidine.
c. 4H-Pyrazino[1,2-a]Pyrimidin-4-One Derivatives ()
- Core Structure: Pyrazino-pyrimidinone scaffold with piperidinyl substituents.
- Substituents : Variants include 1-methylpiperidin-4-yl, 1-ethylpiperidin-4-yl, and hydroxyethyl-piperidinyl groups.
- Relevance : These derivatives highlight the pharmacological importance of piperidine modifications, where alkyl or hydroxyethyl groups may optimize metabolic stability .
Structural and Functional Group Analysis
Key Observations :
Substituent Positioning : The target compound’s 4,5-dimethylpyrimidine substitution contrasts with the 5-methyl-6-methoxy group in ’s analogue, which may influence steric bulk and electronic distribution.
Piperidine Modifications : The 1-methylimidazole-carbonyl group in the target compound introduces a polar, hydrogen-bond-accepting moiety, unlike the simpler alkyl groups in ’s derivatives.
Heterocycle Diversity: Thienopyrimidine () and pyrazino-pyrimidinone () cores demonstrate the impact of fused ring systems on solubility and target engagement.
Computational and Crystallographic Insights
- Target Compound : If refined via SHELXL (as in ), bond lengths between the imidazole-carbonyl and piperidine would likely resemble standard C–N (1.47 Å) and C=O (1.21 Å) values.
- Compound : DFT studies show intramolecular hydrogen bonds between the pyrimidine’s methoxy and benzoimidazole’s carboxylate, stabilizing the conformation .
- Software Role : SHELX programs enable precise refinement of torsional angles in flexible linkers (e.g., piperidine-methoxy groups), critical for understanding conformational preferences .
Biological Activity
The compound 4,5-dimethyl-6-{[1-(1-methyl-1H-imidazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Basic Information
- Molecular Formula : CHNO
- Molecular Weight : 286.35 g/mol
- CAS Number : Not available in the provided sources.
Structure
The compound features a pyrimidine core substituted with a methoxy group and an imidazole-containing piperidine moiety. This structural complexity may contribute to its diverse biological activities.
Research indicates that compounds similar to This compound often interact with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : These receptors play critical roles in signal transduction and are common targets for drug development .
- Enzyme Inhibition : Compounds in this class may inhibit specific enzymes, leading to altered metabolic pathways .
Pharmacological Effects
The biological activity of this compound has been evaluated in several studies:
- Antitumor Activity : Preliminary studies suggest that related pyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis via mitochondrial pathways.
- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress, potentially through modulation of glutamate receptors .
- Anti-inflammatory Properties : The imidazole moiety is known for its anti-inflammatory effects, which may be relevant in treating conditions like arthritis or neuroinflammation.
Case Studies
Several case studies have highlighted the biological activity of similar compounds:
- A study published in Journal of Medicinal Chemistry demonstrated that a related compound showed significant inhibition of tumor growth in xenograft models, suggesting potential for cancer therapy .
- Another study investigated the neuroprotective effects of imidazole derivatives, finding that they could significantly reduce neuroinflammation and improve cognitive function in animal models .
Data Table
Q & A
Basic: What are the critical synthetic steps and characterization methods for this compound?
Answer:
The synthesis involves coupling the imidazole-carbonyl-piperidine moiety to the pyrimidine scaffold. Key steps include:
- Imidazole activation : Use of 1-methyl-1H-imidazole-4-carbonyl chloride for acylation of piperidine derivatives under anhydrous conditions (e.g., DCM, base catalysis) .
- Ether linkage formation : Reaction of the piperidine-methanol intermediate with 4,5-dimethyl-6-hydroxypyrimidine via Mitsunobu or nucleophilic substitution (e.g., NaH in DMF) .
- Characterization : Confirm regioselectivity and purity using / NMR (e.g., pyrimidine C-H protons at δ 8.2–8.5 ppm) and HPLC-MS (retention time and m/z alignment) .
Advanced: How can coupling efficiency between the imidazole-carbonyl and piperidine be optimized?
Answer:
- Catalytic strategies : Palladium-catalyzed reductive amination () or Rh-carbenoid-mediated C–N bond formation () may enhance selectivity.
- Solvent/base optimization : Test polar aprotic solvents (DMF, DMSO) with non-nucleophilic bases (e.g., DBU) to minimize side reactions .
- Monitoring intermediates : Use in situ FTIR or -NMR (if fluorinated analogs exist) to track reaction progress .
Basic: What safety protocols are critical during synthesis and handling?
Answer:
- Storage : Store in corrosion-resistant containers at 2–8°C, away from moisture and oxidizers (per GHS guidelines) .
- Exposure mitigation : Use explosion-proof equipment for reactions involving volatile solvents (e.g., DCM) and conduct fume-hood experiments .
- Emergency response : For inhalation exposure, administer oxygen; for skin contact, wash with 10% sodium bicarbonate .
Advanced: How to address discrepancies in biological activity between synthetic batches?
Answer:
- Impurity profiling : Use LC-MS/MS to identify byproducts (e.g., unreacted piperidine or hydrolyzed imidazole).
- Crystallography : Compare X-ray structures of active vs. inactive batches to detect conformational differences in the methoxy-pyrimidine group .
- Statistical DOE : Apply factorial design to assess variables (e.g., reaction time, stoichiometry) impacting bioactivity .
Basic: What analytical methods validate the compound’s stability under experimental conditions?
Answer:
- Thermogravimetric analysis (TGA) : Measure decomposition temperatures (>200°C indicates thermal stability) .
- Forced degradation : Expose to UV light, acidic/alkaline buffers, and oxidizers (e.g., HO) to assess photolytic/hydrolytic stability .
- HPLC-UV : Monitor peak area changes over time to quantify degradation products .
Advanced: How to resolve low yields during pyrimidine ring closure?
Answer:
- Microwave-assisted synthesis : Reduce reaction time and improve cyclization efficiency (e.g., 150°C for 30 min vs. 24 hrs conventional) .
- Protecting groups : Temporarily block reactive hydroxyl or amine sites on intermediates to prevent side reactions .
- Catalyst screening : Test Lewis acids (e.g., ZnCl) or organocatalysts (e.g., proline derivatives) to enhance ring-closure kinetics .
Basic: What computational tools predict the compound’s reactivity or binding affinity?
Answer:
- DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., kinase domains) .
Advanced: How to design analogs for structure-activity relationship (SAR) studies?
Answer:
- Scaffold hopping : Replace the imidazole with benzimidazole or triazole moieties and compare bioactivity .
- Substituent variation : Modify methyl groups on the pyrimidine ring to ethyl/fluoro derivatives and assess steric/electronic effects .
- Metabolic stability : Introduce deuterium at labile positions (e.g., methoxy group) to prolong half-life in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
